



# JNJ-47965567 Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ4796   |           |
| Cat. No.:            | B15565123 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JNJ-47965567 to mice, with a focus on intraperitoneal injection. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing their own experiments.

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a role in neuroinflammation.[1][2] It is a brain-penetrant compound, making it a valuable tool for investigating the role of the central P2X7 receptor in various neurological disease models in rodents.[1]

### **Data Presentation**

The following tables summarize the quantitative data from key studies on the intraperitoneal administration of JNJ-47965567 in mice.

Table 1: JNJ-47965567 Administration Parameters in Mice



| Parameter               | Details                                                               | Reference |
|-------------------------|-----------------------------------------------------------------------|-----------|
| Route of Administration | Intraperitoneal (i.p.) injection                                      | [3][4][5] |
| Dosage                  | 30 mg/kg                                                              | [3][4][5] |
| Vehicle                 | 2-(hydroxypropyl)-beta-<br>cyclodextrin or 30% SBE-β-<br>cyclodextrin | [3][5]    |
| Frequency               | Three or four times per week                                          | [3][4]    |
| Animal Model            | SOD1G93A mice (model for<br>Amyotrophic Lateral Sclerosis)            | [3][4][5] |

Table 2: Summary of In Vivo Study Outcomes with JNJ-47965567 in SOD1G93A Mice

| Study Focus                      | Administration<br>Schedule                                                  | Key Findings                                                                                                                                                             | Reference           |
|----------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Disease Progression              | 30 mg/kg, i.p., three<br>times a week from<br>disease onset                 | Did not alter disease progression, weight loss, motor coordination, or survival.                                                                                         | [3]                 |
| Disease Onset and<br>Progression | 30 mg/kg, i.p., four<br>times a week from<br>pre-symptomatic<br>stage (P60) | Delayed disease onset, reduced body weight loss, and improved motor coordination in female mice; no significant effects in male mice. Did not increase overall lifespan. | [4][6][7][8][9][10] |

## **Experimental Protocols**



The following are detailed methodologies for the preparation and intraperitoneal administration of JNJ-47965567 to mice.

## **Protocol 1: Preparation of JNJ-47965567 Solution**

#### Materials:

- JNJ-47965567 powder
- 2-(hydroxypropyl)-beta-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)
- Sterile, pyrogen-free saline (0.9% NaCl) or water for injection
- Sterile vials
- Vortex mixer
- Analytical balance

#### Procedure:

- Calculate the required amount of JNJ-47965567 and cyclodextrin based on the desired concentration and final volume. For a 30% cyclodextrin solution, dissolve 300 mg of cyclodextrin per ml of sterile saline or water.
- Weigh the calculated amount of JNJ-47965567 powder accurately.
- In a sterile vial, prepare the 30% cyclodextrin vehicle by dissolving the appropriate amount of HPβCD or SBE-β-cyclodextrin in sterile saline or water.
- Gradually add the JNJ-47965567 powder to the cyclodextrin solution while vortexing to ensure complete dissolution. The solution should be clear and free of visible particles.
- Store the prepared solution appropriately, protected from light, and as recommended by the manufacturer.

## Protocol 2: Intraperitoneal (i.p.) Administration in Mice



#### Materials:

- Prepared JNJ-47965567 solution
- Sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 25-27 gauge)
- Mouse restraint device (optional)
- 70% ethanol for disinfection

#### Procedure:

- Accurately determine the weight of each mouse to calculate the precise volume of the JNJ-47965567 solution to be administered (based on a 30 mg/kg dose).
- Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and ensure accurate injection.
- Position the mouse to expose the lower abdominal area. The injection site should be in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
- Swab the injection site with 70% ethanol.
- Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
   Aspirate gently to ensure that the needle has not entered a blood vessel or organ.
- Slowly inject the calculated volume of the JNJ-47965567 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions following the injection.

# Mandatory Visualizations Signaling Pathway



JNJ-47965567 acts as an antagonist to the P2X7 receptor. The activation of this receptor by extracellular ATP triggers a cascade of downstream signaling events.



Click to download full resolution via product page

Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for evaluating the effects of JNJ-47965567 in a mouse model of neurological disease.





Click to download full resolution via product page

Caption: A generalized experimental workflow for in vivo studies with JNJ-47965567.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 3. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- To cite this document: BenchChem. [JNJ-47965567 Administration in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565123#jnj-47965567-administration-route-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com